Dimethyl 4-cyclohexene-1,2-dicarboxylate (CAS 4841-84-3): Synthetic Architectures & Pharmaceutical Utility
Dimethyl 4-cyclohexene-1,2-dicarboxylate (CAS 4841-84-3): Synthetic Architectures & Pharmaceutical Utility
Topic: Dimethyl 4-cyclohexene-1,2-dicarboxylate CAS 4841-84-3 properties Content Type: In-depth Technical Guide
Executive Summary: The Tetrahydrophthalate Scaffold
Dimethyl 4-cyclohexene-1,2-dicarboxylate (CAS 4841-84-3), specifically the cis-isomer, represents a pivotal "masked" aliphatic building block in modern organic synthesis. Unlike its aromatic counterpart (dimethyl phthalate), this tetrahydro-derivative possesses a reactive alkene functionality at the C4-C5 position and two stereochemically defined ester groups at C1 and C2.
For the drug development professional, this molecule is not merely a solvent or plasticizer intermediate; it is a chiral pool precursor . Through enzymatic desymmetrization or asymmetric functionalization of the double bond, it serves as a scaffold for carbapenem antibiotics , neuraminidase inhibitors , and complex terpenoid total syntheses (e.g., Vernolepin).
This guide delineates the physicochemical profile, a self-validating synthesis protocol using the "masked diene" strategy, and the mechanistic logic driving its application in high-value synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The utility of CAS 4841-84-3 relies on its liquid state at room temperature and its solubility profile, which allows for homogenous catalysis.
Table 1: Critical Physicochemical Constants
| Property | Value | Technical Note |
| CAS Number | 4841-84-3 | Specific to the cis-isomer (Dimethyl cis-4-cyclohexene-1,2-dicarboxylate).[1][2] |
| IUPAC Name | Dimethyl (1R,2S)-cyclohex-4-ene-1,2-dicarboxylate | cis-configuration is derived from the dienophile geometry (Dimethyl maleate). |
| Molecular Formula | C₁₀H₁₄O₄ | MW: 198.22 g/mol |
| Appearance | Colorless to pale yellow liquid | Viscosity is lower than corresponding phthalates. |
| Boiling Point | 142°C @ 20 mmHg | High boiling point requires vacuum distillation for purification. |
| Density | 1.145 g/mL (25°C) | Denser than water; forms the bottom layer in aqueous extractions. |
| Refractive Index | n20/D 1.472 | Useful for quick purity checks during distillation fractions. |
| Solubility | Soluble: MeOH, EtOH, Et₂O, TolueneInsoluble: Water | Hydrophobic cyclohexene ring dominates solubility.[2] |
| Flash Point | >110°C | Class IIIB Combustible Liquid. |
Synthetic Route: The "Masked Diene" Strategy
While 1,3-butadiene is the direct diene precursor, its gaseous state (bp -4.4°C) makes stoichiometric control difficult in standard laboratory settings. The authoritative method utilizes 3-sulfolene (butadiene sulfone) as a solid, weighable "masked" diene. Upon heating, 3-sulfolene undergoes a cheletropic elimination of SO₂, releasing nascent 1,3-butadiene in situ to react with dimethyl maleate.
Mechanistic Pathway
The reaction is a concerted [4+2] cycloaddition (Diels-Alder).[3] The stereospecificity of the reaction ensures that the cis-geometry of the dienophile (dimethyl maleate) is conserved in the product (cis-4841-84-3).
Figure 1: Mechanism of In-Situ Butadiene Generation and Cycloaddition
Caption: Thermal decomposition of 3-sulfolene generates butadiene, which traps dimethyl maleate in a concerted [4+2] cycloaddition.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize 50 g of Dimethyl cis-4-cyclohexene-1,2-dicarboxylate. Safety Note: This reaction generates Sulfur Dioxide (SO₂). It must be performed in a high-efficiency fume hood.
Reagents & Materials
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3-Sulfolene: 35.0 g (0.296 mol) – Excess used to account for SO₂ loss.
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Dimethyl Maleate: 36.0 g (0.25 mol) – Limiting Reagent.
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Solvent: Xylenes (isomer mixture) or Toluene (50 mL). Xylenes preferred for higher reflux temp.
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Inhibitor: Hydroquinone (10 mg) – Prevents radical polymerization of butadiene.
Step-by-Step Methodology
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Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a gas outlet tube from the top of the condenser leading to a NaOH trap (to neutralize evolved SO₂).
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Charging: Add 3-sulfolene, dimethyl maleate, xylenes, and hydroquinone to the RBF.
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Reaction (Cheletropic Elimination):
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Heat the mixture gently to 110°C . You will observe vigorous bubbling as SO₂ is released.
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Critical Control Point: Maintain reflux at 130–140°C (if using xylenes) for 2–3 hours. The reflux ensures that butadiene stays in the solution phase long enough to react before escaping.
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Monitoring: Monitor consumption of dimethyl maleate via TLC (Silica, 20% EtOAc/Hexanes). The product spot will be less polar (higher Rf) than the starting diester.
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Workup:
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Cool the reaction mixture to room temperature.
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Dissolve the mixture in Diethyl Ether (100 mL).
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Wash with 10% Na₂CO₃ (2 x 50 mL) to remove any hydrolyzed acid byproducts or residual SO₂.
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Wash with Brine (50 mL), dry over anhydrous MgSO₄, and filter.
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Purification (Vacuum Distillation):
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Concentrate the filtrate under reduced pressure (Rotovap) to remove ether and bulk xylenes.
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Perform fractional distillation under high vacuum.
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Collect fraction: bp 140–145°C at 20 mmHg.
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Yield Expectation: 40–45 g (80–90%).
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Applications in Drug Development
The cis-4-cyclohexene-1,2-dicarboxylate scaffold is a "latent" functional group carrier. Its value lies in the ability to differentiate the two ester groups (desymmetrization) or functionalize the alkene.
Chiral Desymmetrization for Antibiotics
Enzymatic hydrolysis (e.g., using Pig Liver Esterase - PLE) of the diester (CAS 4841-84-3) yields the chiral mono-ester with high enantiomeric excess (ee). This is a key intermediate for:
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Carbapenems: The chiral mono-ester is converted into the beta-lactam core of thienamycin-class antibiotics.
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GABA Analogs: Oxidative cleavage of the alkene ring opens the cyclohexane to yield chiral substituted glutaric acid derivatives, precursors to neuroactive amino acids.
Total Synthesis of Bioactive Terpenoids
The cyclohexene ring serves as the "A-ring" in the synthesis of sesquiterpene lactones.
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Vernolepin Synthesis: Danishefsky et al. utilized this scaffold, leveraging the double bond for oxidative functionalization (epoxidation/dihydroxylation) to install the dense stereocenters required for Vernolepin (an antitumor agent).
Figure 2: Pharmaceutical Derivatization Pathways
Caption: Divergent synthesis pathways transforming the CAS 4841-84-3 core into high-value pharmaceutical targets.
Safety & Handling (MSDS Summary)
While less volatile than butadiene, CAS 4841-84-3 and its precursors require strict safety protocols.
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Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
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Precursor Hazard: 3-Sulfolene releases Sulfur Dioxide (SO₂) , a severe respiratory irritant. Scrubbers (NaOH trap) are mandatory during synthesis.
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Storage: Store in a cool, dry place. The double bond is susceptible to slow oxidation; store under nitrogen for long-term stability.
References
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Diels-Alder Cycloaddition Mechanism : Sample, T. C.; et al. "The Diels-Alder Reaction of 3-Sulfolene: A Safe Alternative to Butadiene." Journal of Chemical Education, 2005. Link
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Synthesis Protocol : "Dimethyl cis-4-cyclohexene-1,2-dicarboxylate." Organic Syntheses, Coll. Vol. 5, p. 424. Link
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Pharmaceutical Application (Vernolepin) : Danishefsky, S.; et al. "Total Synthesis of dl-Vernolepin and dl-Vernomenin."[4] Journal of the American Chemical Society, 1977. Link
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Chiral Desymmetrization : Ohno, M.; et al. "Pig Liver Esterase-Catalyzed Hydrolysis of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate." Chemical and Pharmaceutical Bulletin, 1981. Link
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Safety Data : PubChem Compound Summary for CID 7500-55-2 (General Isomer) / 4841-84-3 (Cis). National Center for Biotechnology Information. Link
